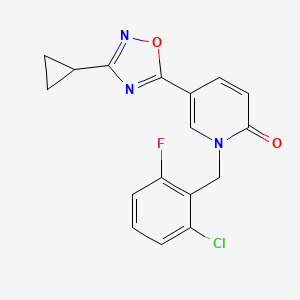
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide, also known as EDAF or EDAF-2, is a synthetic compound with potential therapeutic applications. It belongs to the class of furan-based molecules and has been studied extensively for its biological properties.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research indicates a method for creating a range of heterocyclic compounds, including benzodifuranyl, triazines, and oxadiazepines, derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents. The compounds were synthesized through various reactions, resulting in derivatives that exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antidepressant Discovery
A study on 3-ethoxyquinoxalin-2-carboxamides showcased their design as 5-HT3 receptor antagonists, offering a new avenue for antidepressant drugs. The compounds synthesized showed significant anti-depressant-like activity in evaluations, indicating the potential of structurally novel compounds in treating depression (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Antitumor Agents
Various studies have synthesized and evaluated the antitumor activities of different chemical derivatives. For example, acridine and imidazo[1,2-a]pyridines derivatives were prepared, showing varied antileukemic and antiprotozoal activities. These studies highlight the importance of chemical modification in developing potent antitumor agents with specificity towards different cancer lines, demonstrating the compounds' potential in cancer therapy (G. Rewcastle, G. Atwell, D. Chambers, B. Baguley, W. Denny, 1986); (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has led to materials with remarkable electrochromic and electrofluorescent properties. These materials demonstrated excellent reversible stability, multicolor electrochromic characteristics, and significant fluorescence modulation, opening new possibilities for advanced optical and electronic applications (Ningwei Sun, Shiyao Meng, D. Chao, Ziwei Zhou, Yinlong Du, Daming Wang, Xiaogang Zhao, Hongwei Zhou, Chunhai Chen, 2016).
Fluorescent Monitoring of Interactions
A study introduced fluorescent hosts capable of monitoring hydrogen-bonding interactions through intramolecular charge-transfer emission. This innovative approach allows for the selective detection of specific guests, offering a new method for studying molecular interactions with potential applications in sensor technology and molecular recognition (K. Araki, K. Tada, M. Abe, T. Mutai, 1998).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-18-14-8-6-5-7-13(14)16-15(17)12-9-10(2)19-11(12)3/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVUIKZOOWGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

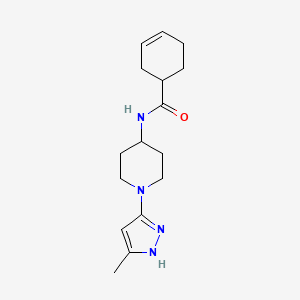
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

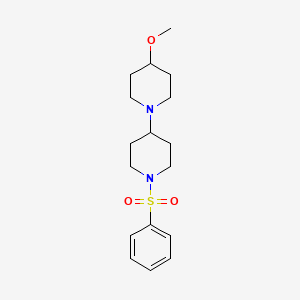
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)
![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)
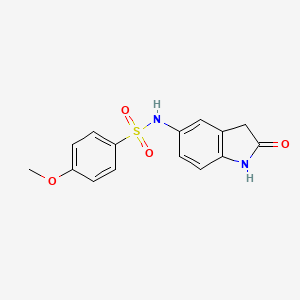
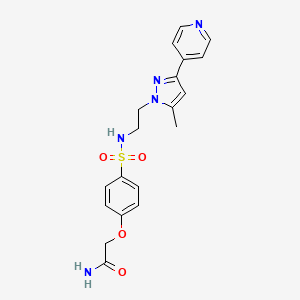
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
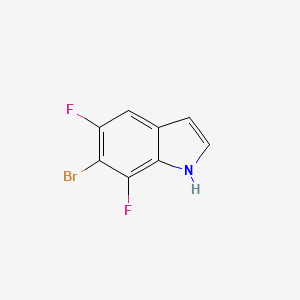
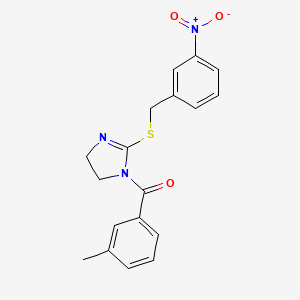

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)
